

Check Availability & Pricing

# assessing ATX-01 safety and tolerability in participants

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ATX-001   |           |
| Cat. No.:            | B10855779 | Get Quote |

### **ATX-01 Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the safety and tolerability assessment of ATX-01, an investigational antisense oligonucleotide for the treatment of Myotonic Dystrophy Type 1 (DM1).

### **Troubleshooting Guide**

This guide addresses specific issues that may be encountered during pre-clinical and clinical research involving ATX-01.

### Troubleshooting & Optimization

Check Availability & Pricing

| Question                                                                         | Answer                                                                                                                                                                                                                                                                                                                                                                                                                                                |
|----------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| How are potential adverse events (AEs) monitored in the ATX-01 clinical trial?   | In the Phase 1/2a ArthemiR™ trial, adverse events are meticulously recorded and analyzed.  [1] This includes any unexpected medical issues that arise during the study. Regular monitoring of vital signs, laboratory tests (including blood tests), and electrocardiograms (ECGs) are conducted to detect any concerning changes.[1]                                                                                                                 |
| What are the key safety and tolerability endpoints of the ATX-01 clinical trial? | The primary focus of the ArthemiR™ trial is to determine the safety and tolerability of single and multiple ascending doses of ATX-01.[2][3] This is assessed through the monitoring of adverse events, laboratory test results, ECGs, and vital signs.[1]                                                                                                                                                                                            |
| What should be done if a participant experiences a serious adverse event (SAE)?  | Standard clinical trial protocols for reporting and managing SAEs should be strictly followed. This includes immediate notification to the study sponsor and relevant regulatory authorities. The participant should receive appropriate medical care, and the event should be thoroughly investigated to determine its potential relationship to the study drug.                                                                                     |
| Are there any specific contraindications for participation in the ATX-01 trial?  | Yes, the ArthemiR™ trial has specific inclusion and exclusion criteria. For instance, participants with congenital DM1 are excluded.[4] Also, individuals with a Medical Research Council Muscle Scale score of less than 4 on ankle dorsiflexion or significant tibialis anterior atrophy are not eligible.[4] The use of mexiletine or other agents for myotonia within a specific timeframe prior to screening is also an exclusion criterion. [4] |

## **Frequently Asked Questions (FAQs)**

## Troubleshooting & Optimization

Check Availability & Pricing

| Question                                                             | Answer                                                                                                                                                                                                                                                                                                         |  |
|----------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| What is ATX-01?                                                      | ATX-01 is an investigational drug being developed for the treatment of Myotonic Dystrophy Type 1 (DM1).[1] It is an antisense oligonucleotide, specifically an anti-miR, that targets and inhibits a microRNA known as miR-23b.[1][5]                                                                          |  |
| How does ATX-01 work?                                                | ATX-01 has a dual mechanism of action.[2][3] It inhibits miR-23b, which is a regulator of the MBNL (Muscleblind-like) proteins.[2][3] This inhibition is intended to increase MBNL protein levels and reduce toxic DMPK mRNA, addressing the underlying molecular causes of DM1.[2][6]                         |  |
| What is the current clinical trial phase for ATX-01?                 | ATX-01 is currently in a Phase 1/2a clinical trial named ArthemiR™.[1][2] This trial is a doubleblind, placebo-controlled study evaluating single and multiple ascending doses.[2][7]                                                                                                                          |  |
| What is the primary objective of the ArthemiR™ trial?                | The main goal is to assess the safety and tolerability of ATX-01 in adults with classic Myotonic Dystrophy Type 1.[1][2]                                                                                                                                                                                       |  |
| Besides safety, what other outcomes are being measured in the trial? | The trial will also investigate how the body processes ATX-01 (pharmacokinetics) and its effects on the disease (pharmacodynamics).[7] Efficacy measures include video hand opening time and ankle dorsiflexion strength.[1] Biomarkers such as MBNL levels and splicing index are also being investigated.[2] |  |
| How is the ArthemiR™ trial structured?                               | The trial consists of two parts: a single-ascending dose (SAD) part where participants receive one dose of ATX-01 or a placebo, and a multiple-ascending dose (MAD) part where participants receive three doses.[1][4][7]                                                                                      |  |



# Experimental Protocols Safety and Tolerability Assessment Protocol

This protocol outlines the key methodologies for assessing the safety and tolerability of ATX-01 in the ArthemiR™ clinical trial.

- Adverse Event (AE) Monitoring and Reporting:
  - All AEs, whether serious or non-serious, are recorded at each study visit.
  - AEs are graded for severity and assessed for their potential relationship to the study drug.
  - Serious Adverse Events (SAEs) are reported to the regulatory authorities and the ethics committee within the stipulated timelines.
- Laboratory Safety Tests:
  - Hematology: Complete blood count with differential.
  - Serum Chemistry: Panels to assess liver function (ALT, AST, bilirubin), kidney function (creatinine, BUN), electrolytes, and other metabolic markers.
  - Urinalysis: Standard urinalysis parameters.
  - Blood samples are collected at screening, prior to dosing, and at specified time points post-dosing.
- Vital Signs:
  - Blood pressure, heart rate, respiratory rate, and body temperature are measured at each study visit.
- Electrocardiogram (ECG):
  - Standard 12-lead ECGs are performed at screening and at multiple time points during the trial to monitor for any cardiac effects.



#### **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of ATX-01 in Myotonic Dystrophy Type 1.





Click to download full resolution via product page

Caption: Workflow of the ArthemiR™ Phase 1/2a clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Troubleshooting & Optimization





- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. ARTHEX Biotech Receives IND Clearance from FDA to Initiate the Phase I-IIaArthemiRTM Trial of ATX-01 for Myotonic Dystrophy Type 1 (DM1) Columbus Venture Partners [columbusvp.com]
- 3. ARTHEX Biotech Announces First Patient Dosed in Phase I-IIa ArthemiRâ Trial for Myotonic Dystrophy Type 1 (DM1) | ARTHEX Biotech [arthexbiotech.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. FDA Grants Rare Pediatric Designation to ARTHEx Biotech's ATX-01 for Myotonic Dystrophy Type 1 [synapse.patsnap.com]
- 7. hra.nhs.uk [hra.nhs.uk]
- To cite this document: BenchChem. [assessing ATX-01 safety and tolerability in participants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855779#assessing-atx-01-safety-and-tolerability-in-participants]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com